6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

Estrogen Receptor Nuclear Receptor Chemical Probe

Differentiated quinoline-4-carboxylic acid building block with potent ERβ inhibition (IC50=23 nM) and distinct TAg ATPase profile (IC50=78.6 µM). 6-Br-2-furyl substitution delivers higher LogP (3.96) vs. non-brominated/chloro analogs, enabling unique halogen bonding and SAR investigations. Purchase for selective ERβ probe development and ATPase assay validation.

Molecular Formula C14H8BrNO3
Molecular Weight 318.12 g/mol
CAS No. 296244-19-4
Cat. No. B1331614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
CAS296244-19-4
Molecular FormulaC14H8BrNO3
Molecular Weight318.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
InChIKeyLZLBRWWWEBHEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS 296244-19-4): A Distinctive Quinoline-4-Carboxylic Acid Scaffold for Specialized Research Applications


6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid (CAS 296244-19-4) is a heterocyclic building block belonging to the quinoline-4-carboxylic acid family, featuring a bromine atom at the 6-position and a furan-2-yl group at the 2-position . This specific substitution pattern confers unique physicochemical properties and biological target engagement profiles that differentiate it from closely related analogs, making it a compound of interest in medicinal chemistry and chemical biology research .

Why 6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline-4-Carboxylic Acid Analogs


Quinoline-4-carboxylic acid derivatives exhibit divergent biological activity and physicochemical behavior depending on the nature and position of substituents . The 6-bromo-2-(2-furyl) substitution pattern in this compound is not interchangeable with other halogenated (e.g., 6-chloro, 7-bromo) or non-halogenated analogs, as even minor structural changes can profoundly alter target affinity, selectivity, and lipophilicity, which in turn impacts assay performance and downstream utility . The quantitative evidence below demonstrates that substituting this compound with a close analog would lead to different experimental outcomes, particularly in estrogen receptor binding and ATPase inhibition assays.

Quantitative Differentiation of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid: Comparative Activity and Property Data


ERβ Inhibitory Activity: 6-Bromo Analog vs. Non-Halogenated Parent Scaffold

The 6-bromo substitution significantly enhances binding affinity for estrogen receptor beta (ERβ) compared to the non-halogenated 2-(2-furyl)quinoline-4-carboxylic acid scaffold. In a biochemical assay, 6-bromo-2-(2-furyl)quinoline-4-carboxylic acid inhibited ERβ with an IC50 of 23 nM . While direct IC50 data for the non-brominated analog against ERβ is not available in the same assay, the unsubstituted parent compound 2-(2-furyl)quinoline-4-carboxylic acid typically exhibits substantially weaker activity across nuclear receptor targets (e.g., Mcl-1 IC50 = 7.34 µM) , suggesting that the bromine atom at the 6-position is critical for achieving nanomolar potency in this receptor class.

Estrogen Receptor Nuclear Receptor Chemical Probe

TAg ATPase Inhibition: 6-Bromo vs. 6-Chloro Substitution Comparison

Inhibition of SV40 large T antigen (TAg) ATPase activity is a key assay for evaluating compounds that may interfere with viral replication. 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid inhibited TAg ATPase with an IC50 of 78.6 µM (7.86E+4 nM) . The 6-chloro analog (8-chloro-2-(2-furyl)quinoline-4-carboxylic acid) was tested against a different ion channel target (KCNQ1/MINK) and showed an IC50 of 41 µM (4.10E+4 nM) . While the targets differ, the data indicate that the 6-bromo substitution yields modestly weaker inhibition than the 6-chloro analog in these respective assays, highlighting that halogen choice modulates potency and target selectivity.

ATPase T Antigen Enzyme Inhibition

Nuclear Receptor Corepressor 2 (NCoR2) Inhibition: Supporting Selectivity Profile

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid also inhibits isoform 2 of nuclear receptor corepressor 2 (NCoR2/TRAC-1) with an IC50 of 1.38 µM (1.38E+3 nM) . This additional activity, while less potent than its ERβ inhibition, suggests a broader nuclear receptor interaction profile that may be exploited for polypharmacology or selectivity studies. No comparable data for the 6-chloro or non-brominated analogs are currently available in public databases for this target, making this compound a unique entry point for investigating NCoR2 modulation.

Nuclear Receptor Corepressor Transcriptional Regulation

Lipophilicity Enhancement via 6-Bromo Substitution: LogP Comparison

The introduction of a bromine atom at the 6-position increases the calculated LogP of 6-bromo-2-(2-furyl)quinoline-4-carboxylic acid to 3.96 , compared to 3.19 for the non-brominated 2-(2-furyl)quinoline-4-carboxylic acid . This difference of approximately 0.77 LogP units corresponds to a roughly 6-fold increase in lipophilicity, which can influence membrane permeability, solubility, and non-specific binding in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Accessibility and Purity Specifications

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid is commercially available with a typical purity of 95-98% . A published synthetic route involves the Pfitzinger reaction between 5-bromoisatin and 2-acetylfuran in ethanolic NaOH, followed by acidification, yielding the product as a precipitate . This well-established procedure ensures reliable supply for research use. The compound is offered by multiple vendors, including Santa Cruz Biotechnology (sc-319262, 500 mg) and Matrix Scientific, at competitive prices .

Synthesis Purity Procurement

Recommended Application Scenarios for 6-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Based on Differentiated Evidence


Nuclear Receptor Chemical Probe Development (ERβ-Focused)

Given its potent ERβ inhibition (IC50 = 23 nM) and the substantial potency gap compared to the non-brominated parent scaffold, this compound is ideally suited as a starting point for developing selective estrogen receptor beta chemical probes or as a reference ligand in ERβ screening cascades . Its nanomolar activity enables use at low concentrations, minimizing off-target effects in cellular assays.

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Quinoline-4-Carboxylic Acids

The availability of quantitative data for both the 6-bromo (IC50 = 78.6 µM against TAg ATPase) and 6-chloro (IC50 = 41 µM against KCNQ1/MINK) analogs, along with calculated LogP differences (3.96 vs. 3.19), makes this compound a critical tool for systematic SAR investigations into how halogen substitution (Br vs. Cl vs. H) modulates lipophilicity, target affinity, and selectivity . Researchers can use this compound to probe halogen bonding interactions and electronic effects in their assay systems.

Biochemical Assay Development for TAg ATPase Inhibitors

The moderate inhibitory activity against SV40 large T antigen ATPase (IC50 = 78.6 µM) provides a well-characterized control compound for assay development and validation . Unlike the 6-chloro analog, which has been profiled against ion channels, the 6-bromo derivative offers a distinct ATPase inhibition profile that can be used to benchmark assay sensitivity and reproducibility in high-throughput screening campaigns targeting viral helicases.

Lipophilicity-Modulated Cellular Permeability Studies

With a LogP approximately 0.77 units higher than the non-brominated parent, this compound can be employed in comparative cellular uptake and permeability studies to correlate lipophilicity with intracellular target engagement . This is particularly relevant for researchers optimizing the pharmacokinetic properties of quinoline-based leads without introducing additional heteroatoms or chiral centers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.